Dhpma

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydroxypropyl methacrylate (DHPMA) is a diol monomer that has gained attention in various scientific fields due to its unique chemical properties. It is primarily used in the synthesis of hydrophilic organic monoliths, which are essential in affinity chromatography and other separation techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl methacrylate involves the use of N-N’-Methylenebis(acrylamide) as a hydrophilic crosslinker. The process eliminates the need for the time-consuming epoxy ring opening step, which is required in traditional methods . The preparation involves mixing solvents such as dimethyl sulfoxide, 1,4-butanediol, and dodecanol, followed by the addition of N-N’-Methylenebis(acrylamide) and 2,3-dihydroxypropyl methacrylate .

Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl methacrylate is optimized to achieve high efficiency and reduced non-specific interactions. The process parameters are carefully controlled to ensure the desired permeability and protein grafting capacity .

Chemical Reactions Analysis

Radical Polymerization

DHPMA undergoes radical polymerization to form hydrophilic polymer networks. This process is initiated by thermal or photochemical activation of free radicals, which propagate through the methacrylate double bond.

Key Conditions and Outcomes (from ):

-

Initiators : Azobisisobutyronitrile (AIBN) or ammonium persulfate (APS).

-

Temperature : 60–80°C for thermal initiation; UV light (365 nm) for photopolymerization.

-

Crosslinkers : Commonly methylenebisacrylamide (MBA) at 10–20 mol% relative to this compound.

-

Kinetics : Polymerization efficiency exceeds 90% within 2–4 hours under optimal conditions.

This reaction produces poly(this compound) networks with tunable hydrophilicity, making them suitable for chromatographic monoliths and biomedical scaffolds .

Copolymerization with Methylenebisacrylamide (MBA)

This compound copolymerizes with MBA to enhance mechanical stability and introduce reactive sites for post-polymerization modifications.

Reaction Parameters and Performance (from ):

| Parameter | Value Range | Outcome |

|---|---|---|

| MBA concentration | 10–30 mol% | Higher crosslinking increases rigidity but reduces porosity. |

| Porogen (water content) | 40–60% v/v | Optimal porosity (1.5–2.5 µm pore size) for protein grafting. |

| Reaction time | 4–6 hours | Extended time improves network homogeneity. |

Poly(this compound-co-MBA) monoliths exhibit 30% higher protein-binding capacity compared to glycidyl methacrylate (GMA)-based polymers .

Hydrolysis and pH-Dependent Reactivity

The hydroxyl groups in this compound participate in hydrolysis under acidic or basic conditions, influencing its stability and interaction with nucleophiles.

pH Effects on Reactivity (from ):

-

Acidic conditions (pH 4–5) : Promotes protonation of hydroxyl groups, enhancing electrophilicity for nucleophilic attacks (e.g., amine coupling).

-

Neutral/basic conditions (pH >7) : Stabilizes hydroxyl groups, favoring hydrogen bonding over covalent interactions.

Experimental yields of this compound-derived dihydropyrimidinones (DHPMs) increased from 35.9% at pH 4 to 84.0% at pH 5 , highlighting pH’s role in optimizing reaction efficiency .

Mechanistic Insights from Reaction Path Analysis

Computational studies using the united reaction valley approach (URVA) reveal a four-phase mechanism for this compound-involved reactions :

-

Skeletal deformation : Initial bending of molecular frameworks.

-

Bond cleavage/formation : Concurrent breaking of C–O/S bonds and forming new bonds (e.g., S–H).

-

Transition state stabilization : Curvature peaks indicate energy barriers (~3 kcal/mol for S→O substitution).

-

Product adjustment : Final structural relaxation.

This mechanism explains why rigidifying the this compound backbone increases reaction barriers, as observed in comparative studies .

Scientific Research Applications

2,3-Dihydroxypropyl Methacrylate (DHPMA), commonly known as glyceryl mono-methacrylate, is a versatile compound with wide-ranging applications across various industries. Its unique chemical properties make it suitable for specialty polymers and resins used in coatings, adhesives, sealants, and other high-performance materials .

Industrial Applications of this compound

Adhesives and Coatings

this compound is a valuable monomer in the production of various polymers and resins, making it an essential ingredient in formulating advanced adhesives . Its hydrophilic nature and ability to form crosslinks make it suitable for applications requiring excellent adhesion, water absorption, and biocompatibility . The construction sector relies on adhesives containing this compound for flooring, paneling, and insulation due to its reliable bonding, enhanced flexibility, and resistance to environmental factors, which contributes to the durability and performance of construction materials . In 2022, adhesives production accounted for 23.2% of the market share and is anticipated to grow at a CAGR of 5.5%, creating an absolute $ opportunity of US$ 42.9 million between 2023 and 2033 . Furthermore, this compound provides improved mechanical strength and flexibility to coatings, ensuring their durability and resistance to environmental factors .

Medical and Dental Materials

this compound finds applications in dental materials production and medical device manufacturing . It is used in the development of biocompatible materials, drug delivery systems, and tissue engineering scaffolds, driven by the need for innovative solutions and advancements in these areas .

Other Industrial Uses

Industrial-grade this compound is in high demand due to its versatile properties and wide range of applications in healthcare, electronics, and automotive industries .

Scientific Research Applications of this compound

Study of Biological Interactions

this compound is used in the study of biological interactions to provide information on the stoichiometry, thermodynamics, and kinetics of the interactions .

Synthesis of Monoliths

Poly(this compound-co-MBA) monoliths, synthesized using this compound, have high efficiency and minimized non-specific interactions, making them valuable in miniaturized affinity chromatography . These monoliths exhibit hydrophilic surface properties and improved protein grafting capacity compared to glycidyl-based monoliths .

Biomarker Analysis

2,3-Dihydroxypropyl mercapturic acid (this compound) is a urinary biomarker of environmental and dietary exposure to 3-monochloropropane-1,2-diol and glycidol . It has been investigated for its association with metabolic syndrome (MetS) in a Chinese middle-aged and elderly population . Studies have shown that higher urinary this compound concentrations are associated with a higher prevalence of MetS and hypertriglyceridemia . Iso-DHPMA, a novel urinary metabolite, was discovered and detected in the urine of rats orally administered with glycidol but not 3-MCPD, confirming that iso-DHPMA appeared to be a specific biomarker derived from glycidol .

United States Market Demand for this compound

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl methacrylate involves its ability to form hydrophilic monoliths through polymerization and crosslinking reactions. These monoliths have high protein grafting capacity and reduced non-specific interactions, making them ideal for use in affinity chromatography . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable and efficient monolithic structures .

Comparison with Similar Compounds

2,3-Dihydroxypropyl methacrylate is unique compared to other similar compounds due to its ability to eliminate the time-consuming epoxy ring opening step in the synthesis of hydrophilic monoliths . Similar compounds include glycidyl methacrylate, which requires post-modification steps such as hydrolysis before use . The improved protein grafting capacity and reduced non-specific interactions of 2,3-dihydroxypropyl methacrylate make it a superior choice for various applications .

Biological Activity

Dihydroxypropyl mercapturic acid (DHPMA) is a significant metabolite derived from the exposure to glycidol and other related compounds. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicokinetics, potential biomarkers, and associated health risks.

Overview of this compound

This compound is formed in the body through metabolic processes involving glycidol, a compound found in various industrial applications and food products. The compound is primarily studied for its role as a biomarker for glycidol exposure, particularly in assessing the risk of cancer and other health effects associated with this exposure.

Toxicokinetics of this compound

The toxicokinetics of this compound has been extensively studied to understand its formation, metabolism, and excretion. Key findings include:

- Formation : this compound is produced from glycidol via conjugation with glutathione, leading to the formation of mercapturic acid metabolites. This process is crucial for detoxifying glycidol and reducing its potential harmful effects .

- Excretion : Studies indicate that urinary excretion of this compound serves as a reliable biomarker for assessing human exposure to glycidol. The kinetics of this compound in urine can reflect both acute and chronic exposure scenarios .

Biological Activity and Health Implications

The biological activity of this compound encompasses various aspects, including its potential genotoxicity and role as a biomarker:

- Genotoxicity : Research has shown that while glycidol itself exhibits genotoxic properties, the extent to which this compound contributes to these effects is still under investigation. Some studies suggest that this compound may not possess significant genotoxic activity compared to its parent compound .

- Biomarker Utility : this compound levels in urine have been validated as biomarkers for assessing exposure to glycidol. Monitoring these levels can help evaluate the risk associated with dietary intake or occupational exposure to glycidol .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in understanding exposure risks:

- Human Biomarker Studies : A study involving human subjects demonstrated that urinary levels of this compound correlated with dietary intake of glycidol, providing evidence for its use as a biomarker in epidemiological studies .

- Animal Studies : Research conducted on rats showed that after controlled exposure to glycidol, significant amounts of this compound were detected in urine, reinforcing its role in assessing internal exposure levels .

- Metabolomics Approaches : Advanced metabolomics techniques have been employed to analyze this compound in biological fluids, enhancing our understanding of its pharmacokinetics and potential health impacts .

Data Table: Summary of Biological Activities Associated with this compound

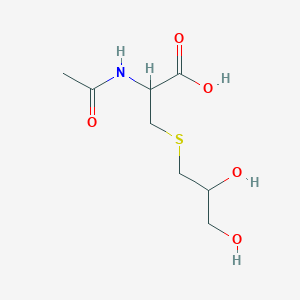

Properties

Molecular Formula |

C8H15NO5S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14) |

InChI Key |

XGJXKKRTZXBZEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCC(CO)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.